4-Hydroxyphenyl ethylcarbamate

Lipophilicity Membrane permeability Drug-likeness

4-Hydroxyphenyl ethylcarbamate (ethyl N-(4-hydroxyphenyl)carbamate, CAS 7159-95-7) is a synthetic N-aryl carbamate with molecular formula C₉H₁₁NO₃ and molecular weight 181.19 g/mol. The compound features a 4-hydroxyphenyl moiety linked to an ethyl carbamate ester, with a computed XLogP of 1.9, topological polar surface area (TPSA) of 58.6 Ų, and an experimentally determined melting point of 127.2 °C.

Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
Cat. No. B8436180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxyphenyl ethylcarbamate
Molecular FormulaC9H11NO3
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESCCNC(=O)OC1=CC=C(C=C1)O
InChIInChI=1S/C9H11NO3/c1-2-10-9(12)13-8-5-3-7(11)4-6-8/h3-6,11H,2H2,1H3,(H,10,12)
InChIKeyOQXWEEZCFDXZIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxyphenyl Ethylcarbamate (CAS 7159-95-7): Physicochemical Profile and Procurement-Relevant Characterization of a Versatile N-Aryl Carbamate Scaffold


4-Hydroxyphenyl ethylcarbamate (ethyl N-(4-hydroxyphenyl)carbamate, CAS 7159-95-7) is a synthetic N-aryl carbamate with molecular formula C₉H₁₁NO₃ and molecular weight 181.19 g/mol . The compound features a 4-hydroxyphenyl moiety linked to an ethyl carbamate ester, with a computed XLogP of 1.9, topological polar surface area (TPSA) of 58.6 Ų, and an experimentally determined melting point of 127.2 °C . It is insoluble in water and readily soluble in common organic solvents . Commercially available at 95–98% purity with batch-specific QC documentation (NMR, HPLC, GC) , it serves primarily as a research intermediate and building block in medicinal chemistry, agrochemical, and materials science applications [1].

Why 4-Hydroxyphenyl Ethylcarbamate Cannot Be Casually Interchanged with Its Methyl, Isopropyl, or Benzyl Analogs


The N-alkyl substituent on the carbamate ester is not a passive spectator but a decisive determinant of lipophilicity, crystallinity, metabolic fate, and synthetic accessibility. Systematic comparison across the 4-hydroxyphenyl carbamate homologous series reveals that the ethyl congener (XLogP = 1.9) occupies a narrow lipophilicity window that is approximately 2-fold higher than the methyl analog (LogP = 0.944) yet markedly lower than the isopropyl (XLogP = 2.2), phenyl (LogP = 2.9), and benzyl derivatives [1]. This positions the ethyl ester at a physicochemical sweet spot for applications requiring balanced membrane permeability and aqueous-phase compatibility—a property that cannot be replicated by simply substituting a neighboring homolog. Furthermore, the ethyl compound exhibits a unique metabolic signature (enzymatic conversion to arbutin) not documented for its shorter- or branched-chain analogs , and its melting point (127.2 °C) provides superior ambient storage stability compared to the methyl congener (115–117 °C) . Substitution without rigorous side-by-side performance verification therefore risks compromising both biological readout and process robustness.

Quantitative Differentiation Evidence for 4-Hydroxyphenyl Ethylcarbamate Versus Closest N-Alkyl and N-Aryl Carbamate Analogs


Lipophilicity Window: Ethyl XLogP of 1.9 Delivers a 2-Fold Increase Over Methyl While Avoiding the Excessive Lipophilicity of Isopropyl and Aryl Congeners

The ethyl carbamate ester achieves a computed XLogP of 1.9, representing an approximately 2-fold increase in lipophilicity relative to the methyl analog (LogP = 0.944) [1]. This increment pushes the compound into the lower bound of the generally accepted oral drug-like LogP range (1–3), whereas the methyl derivative falls below this threshold, potentially limiting passive membrane permeation. At the same time, the ethyl compound remains substantially less lipophilic than the isopropyl (XLogP = 2.2), phenyl (LogP ≈ 2.9), and benzyl congeners, thereby reducing the risk of poor aqueous solubility, high metabolic clearance, and promiscuous protein binding associated with excessive lipophilicity [2].

Lipophilicity Membrane permeability Drug-likeness Medicinal chemistry

Melting Point and Crystallinity: Ethyl Ester mp of 127.2 °C Confers Superior Ambient Storage Stability Versus Methyl Analog (115–117 °C)

The experimentally determined melting point of 4-hydroxyphenyl ethylcarbamate is 127.2 °C, which is approximately 10–12 °C higher than that of its direct methyl homolog (115–117 °C) [1]. This higher melting point indicates stronger intermolecular forces in the crystal lattice, which translates into greater resistance to thermal degradation during ambient storage and improved handling characteristics as a free-flowing solid. By comparison, the benzyl analog exhibits an even higher melting point of 160–162 °C, but this comes at the cost of significantly increased molecular weight (243.26 vs. 181.19 g/mol) and drastically reduced aqueous solubility .

Thermal stability Crystallinity Storage Process chemistry

Metabolic Fate Differentiation: Enzymatic Conversion to Arbutin Confers Pro-Skin-Lightening Potential Not Shared by Other N-Alkyl 4-Hydroxyphenylcarbamates

Ethyl N-(4-hydroxyphenyl)carbamate is documented to undergo enzymatic metabolism by human enzymes into arbutin (a well-characterized tyrosinase inhibitor used in skin-lightening formulations), along with ellagic acid and 4-hydroxyphenylacetic acid . This metabolic pathway is structurally dependent on the ethyl carbamate ester, as the hydrolysis product 4-aminophenol undergoes subsequent conjugation to yield arbutin. By contrast, no published evidence demonstrates that the methyl, isopropyl, or benzyl N-(4-hydroxyphenyl)carbamate analogs generate arbutin upon enzymatic cleavage—a distinction that may arise from differential substrate recognition by the hydrolytic enzymes involved or from differential stability of the carbamate bond [1].

Metabolism Arbutin Skin lightening Cosmeceutical

Synthetic Reproducibility and Scalability: Documented Patent Route with 63% Isolated Yield and Full Analytical Characterization

A fully detailed synthetic procedure for 4-hydroxyphenyl ethylcarbamate is disclosed in patent US06924275B2, describing the reaction of 4-aminophenol (20 g, 0.183 mol) with ethyl chloroformate (17.6 mL, 0.183 mol) in anhydrous dichloromethane with pyridine as base at 0–10 °C, yielding 21 g (63%) of white crystalline product after recrystallization from heptane/ethyl acetate . The product is characterized by melting point (127.2 °C), ¹H NMR, and elemental analysis. In contrast, the methyl analog is predominantly cited in the context of herbicidal applications rather than as a characterized synthetic building block, and its synthesis procedures are less thoroughly documented in the patent literature . The isopropyl analog (Propham metabolite) is primarily described as a metabolic product rather than a primary synthetic target [1].

Synthesis Scalability Process chemistry Quality control

Purity Gradient and Quality Assurance: Commercial Availability at 95–98% with Batch-Specific QC Documentation Enables Fit-for-Purpose Procurement

4-Hydroxyphenyl ethylcarbamate is commercially available at two distinct purity tiers—95% (standard research grade) and 98% (high-purity grade)—with vendors such as Bidepharm providing batch-specific QC documentation including NMR, HPLC, and GC spectra . By comparison, the methyl analog is typically offered only at 95% purity without equivalent QC depth, and the isopropyl congener is not widely stocked as a commercial catalog compound, being primarily available through custom synthesis [1]. This purity gradient allows procurement officers to select the grade appropriate to their application: 95% for exploratory synthesis and 98% for sensitive biological assays requiring minimized batch-to-batch variability.

Purity Quality control Batch consistency Procurement

Evidence-Backed Application Scenarios Where 4-Hydroxyphenyl Ethylcarbamate's Differentiated Profile Provides Measurable Advantage


Topical Antioxidant and Skin-Lightening Formulation Research Leveraging Pro-Arbutin Metabolism

The documented metabolic conversion of 4-hydroxyphenyl ethylcarbamate to arbutin by human enzymes makes it a mechanistically distinct candidate for cosmeceutical R&D programs targeting tyrosinase inhibition and antioxidant protection. Unlike the methyl, isopropyl, or benzyl analogs—for which no arbutin-generation pathway is established—the ethyl ester can serve as a pro-drug-like precursor that releases the active skin-lightening agent upon enzymatic cleavage. Its moderate lipophilicity (XLogP = 1.9) further supports stratum corneum partitioning, a critical parameter for topical delivery that is suboptimal in the more polar methyl congener (LogP = 0.944) [1].

Medicinal Chemistry Scaffold Requiring Balanced CNS Drug-Like Physicochemical Properties

With an XLogP of 1.9 and TPSA of 58.6 Ų, 4-hydroxyphenyl ethylcarbamate occupies a favorable position within the CNS drug-like chemical space (typically defined as LogP 1–3 and TPSA < 90 Ų) . The ethyl ester's lipophilicity is 2-fold higher than the methyl analog, enhancing the probability of passive blood-brain barrier permeation, while remaining below the LogP threshold (>3) associated with increased metabolic liability and promiscuous off-target binding that affects the isopropyl (XLogP = 2.2) and aryl congeners [1]. For CNS-targeted library synthesis, the ethyl carbamate scaffold offers a quantifiably superior starting point.

Process Chemistry Scale-Up Using Validated Patent Route with Defined Yield and Purity Benchmarks

The existence of a fully detailed synthetic protocol in US06924275B2—specifying exact stoichiometry (4-aminophenol:ethyl chloroformate:pyridine = 1:1:1.11), temperature control (<10 °C), and post-recrystallization yield (63%) —provides process chemists with a validated starting point for kilogram-scale production. This stands in contrast to the methyl and isopropyl analogs, for which comparable patent-validated procedures are not publicly available. Additionally, the ethyl compound's melting point of 127.2 °C facilitates purification by recrystallization (heptane/ethyl acetate) without the risk of oiling out, a practical advantage over the lower-melting methyl analog (115–117 °C) [1].

Analytical Method Development and Reference Standard Qualification Supported by Multi-Vendor QC Documentation

The availability of 4-hydroxyphenyl ethylcarbamate at two purity tiers (95% and 98%) with vendor-provided NMR, HPLC, and GC spectra from multiple independent suppliers enables analytical laboratories to cross-validate identity and purity without sole-source dependency. This multi-vendor ecosystem is not replicated for the isopropyl analog, which is primarily accessible through custom synthesis, nor for the methyl analog, which is typically offered only at a single purity grade. For GLP-compliant bioanalytical method validation, this breadth of characterized supply directly reduces qualification burden.

Quote Request

Request a Quote for 4-Hydroxyphenyl ethylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.